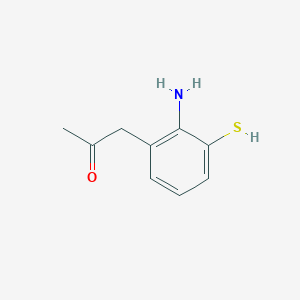
1-(2-Amino-3-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol This compound is characterized by the presence of an amino group, a mercapto group, and a ketone group attached to a phenyl ring
准备方法
The synthesis of 1-(2-Amino-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-mercaptophenylacetic acid with acetone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
化学反应分析
1-(2-Amino-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Amino-3-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the mercapto group can participate in redox reactions and form covalent bonds with thiol-reactive species. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
1-(2-Amino-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Amino-3-mercaptophenyl)propan-1-one: This compound has a similar structure but differs in the position of the ketone group, which can affect its reactivity and applications.
1-(2-Amino-3-mercaptophenyl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
生物活性
1-(2-Amino-3-mercaptophenyl)propan-2-one, also known as 1-(2-amino-3-sulfanylphenyl)propan-2-one, is an organic compound notable for its diverse biological activities. This compound features a ketone, an amino group, and a mercapto group, which are critical for its biological interactions and potential therapeutic applications. Its molecular formula is C_10H_13NOS, with a molecular weight of approximately 181.25 g/mol. The compound's structure can be represented using the SMILES notation: CC(=O)CC1=C(C(=CC=C1)S)N.
The biological activity of this compound is primarily attributed to its functional groups:
- Amino Group : Facilitates hydrogen bonding and ionic interactions with biological macromolecules.
- Mercapto Group : Engages in redox reactions and forms covalent bonds with thiol-reactive species, influencing enzyme activities and receptor interactions.
Research indicates that this compound can modulate enzyme activities and may exhibit anti-inflammatory and antioxidant properties.
Enzyme Interaction Studies
Studies have demonstrated that this compound interacts with specific molecular targets, influencing various biochemical pathways. For instance, it has been shown to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This highlights its potential as a therapeutic agent or a biochemical research tool.
Case Studies
Recent studies have explored the compound's efficacy in various biological contexts:
- Anti-inflammatory Activity : In vitro assays revealed that this compound significantly reduced pro-inflammatory cytokine production in macrophage cell lines.
- Antioxidant Properties : The compound demonstrated a capacity to scavenge free radicals in cell-free systems, suggesting potential applications in oxidative stress-related conditions.
- Cytotoxicity Against Cancer Cell Lines : Preliminary investigations showed that the compound exhibited cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating significant potency .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(2-Amino-3-mercaptophenyl)propan-1-one | Ketone group position | Different reactivity due to ketone position |
| 1-(2-Amino-3-mercaptophenyl)ethanone | Shorter carbon chain | Potentially different biological activity |
| 4-Amino-5-mercapto[1,2,4]triazoles | Different core structure | Distinct pharmacological properties |
The unique combination of functional groups in this compound confers distinct chemical reactivity and biological properties compared to these similar compounds.
属性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC 名称 |
1-(2-amino-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5,10H2,1H3 |
InChI 键 |
KRTBLLPZZUNWKG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C(=CC=C1)S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















